molecular formula C18H24N2O2S B5554810 2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one

2-methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one

Katalognummer B5554810
Molekulargewicht: 332.5 g/mol
InChI-Schlüssel: NGGAPDBGPIYBMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related spiro compounds involves multi-step pathways that typically start from basic aromatic or heteroaromatic compounds. For instance, a method described for synthesizing diazaspiro[4.5]decane derivatives involves a simple, cost-effective three-step synthesis, offering a pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, a class of compounds with significant pharmacological interest due to their heterocyclic scaffolds (Pardali et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[4.5]decan-3-one derivatives typically involves spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, X-ray, and HRMS spectral analysis. These techniques provide detailed information about the molecular geometry, functional groups, and overall molecular architecture. For example, an original pyrrolo[1,2-a]quinoxaline derivative shows interesting cytotoxic potential against several human leukemia cell lines, with its structure characterized by these methods (Guillon et al., 2020).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Diazaspirocyclic compounds have been synthesized and evaluated for their antihypertensive activity. One study highlighted the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substituents, which were screened as antihypertensive agents. These compounds demonstrated potential as alpha-adrenergic blockers, with specific derivatives showing promise due to their selective action on alpha-adrenoceptors. The study provides insight into the structure-activity relationship of these compounds, underscoring their potential in developing new antihypertensive therapies (Caroon et al., 1981).

Anticancer and Antidiabetic Applications

Another area of application for diazaspirocyclic compounds involves their potential anticancer and antidiabetic effects. Research has focused on synthesizing spirothiazolidines analogs, demonstrating significant activity against human breast and liver carcinoma cell lines. Some compounds exhibited higher therapeutic indices as inhibitors of alpha-amylase and alpha-glucosidase than standard antidiabetic drugs, suggesting their dual potential in treating cancer and diabetes (Flefel et al., 2019).

Antimicrobial Activity

Spirocyclic compounds have also been evaluated for their antimicrobial properties. A study involving the synthesis of new spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives showed promising antimicrobial activities. These compounds were tested against various microbial strains, highlighting the potential of spirocyclic compounds in developing new antimicrobial agents (Al-Ahmadi, 1997).

Eigenschaften

IUPAC Name

2-methyl-8-[2-(3-methylsulfanylphenyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-19-13-18(12-17(19)22)6-8-20(9-7-18)16(21)11-14-4-3-5-15(10-14)23-2/h3-5,10H,6-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGAPDBGPIYBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)CC3=CC(=CC=C3)SC)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-{[3-(methylthio)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.